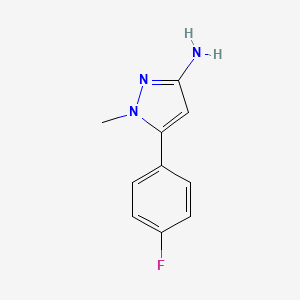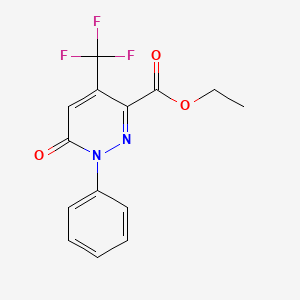
N-(3-methyl-1,2-thiazol-5-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-1,2-thiazol-5-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Routes and Applications in Organic Chemistry
N-(3-methylisothiazol-5-yl)cyclopropanecarboxamide, as a component of broader chemical families, plays a crucial role in the field of organic synthesis and material science. Notably, its structural relatives, such as 1,2,3-triazoles and cyclopropane derivatives, serve as pivotal scaffolds in drug discovery, bioconjugation, and the synthesis of complex molecules. The utility of these compounds stems from their ability to undergo regioselective synthesis, showcasing their indispensable role in constructing biologically active molecules and materials with specific properties. For instance, the Copper(I)-catalyzed azide-alkyne cycloaddition reaction, known as the click reaction, exemplifies the strategic synthesis of 1,4-disubstituted 1,2,3-triazoles, highlighting the importance of such chemical frameworks in developing new therapeutic agents and materials (Kaushik et al., 2019).
Supramolecular Chemistry and Material Science
The structural motif of N-(3-methylisothiazol-5-yl)cyclopropanecarboxamide, through its chemical analogs, finds extensive application in supramolecular chemistry and material science. Benzene-1,3,5-tricarboxamide derivatives, for example, have been utilized to create one-dimensional, nanometer-sized rod-like structures through self-assembly, propelled by hydrogen bonding. These structures are integral in nanotechnology, polymer processing, and biomedical applications, demonstrating the versatility of such compounds in crafting materials with tailored properties and functionalities (Cantekin, de Greef, & Palmans, 2012).
Advances in Food Preservation and Postharvest Technology
Closely related to N-(3-methylisothiazol-5-yl)cyclopropanecarboxamide in terms of chemical structure and functional applications, 1-methylcyclopropene (1-MCP) showcases significant advancements in food preservation and postharvest technology. 1-MCP's ability to inhibit ethylene perception in fruits and vegetables underscores its critical role in extending shelf life and maintaining quality, marking a pivotal development in agricultural biotechnology and food science. This innovation not only furthers our understanding of ethylene's role in ripening but also introduces commercial technologies aimed at improving the postharvest handling of perishable products (Watkins, 2006).
Pharmaceutical Chemistry and Drug Development
The exploration of N-(3-methylisothiazol-5-yl)cyclopropanecarboxamide-related compounds extends into pharmaceutical chemistry, where such motifs are instrumental in the development of new therapeutic agents. For example, Mafosfamide, a cyclophosphamide analog, represents a new generation of oxazaphosphorine agents with promising anticancer properties. Preclinical investigations and clinical trials have demonstrated Mafosfamide's effectiveness against various cancer cells, showcasing the potential of structurally similar compounds in enriching the arsenal of anticancer drugs (Mazur et al., 2012).
Mécanisme D'action
Target of Action
Compounds containing the isothiazole nucleus, such as this one, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic intervention.
Mode of Action
Isothiazolinones, a class of compounds to which this compound belongs, are known for their bacteriostatic and fungiostatic activity . They likely interact with their targets, causing changes that inhibit the growth of bacteria and fungi.
Biochemical Pathways
Isothiazolinones are known to have diverse biological activities, suggesting that they may affect multiple pathways .
Result of Action
Isothiazolinones are known for their bacteriostatic and fungiostatic activity, suggesting that they may inhibit the growth of bacteria and fungi at the molecular and cellular levels .
Propriétés
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5-4-7(12-10-5)9-8(11)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIUADDQMWQONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-8-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2925692.png)



![N-butyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2925696.png)
![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2925697.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2925698.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2925701.png)
![1'-(2,1,3-benzothiadiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2925704.png)


![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2925709.png)
![1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2925710.png)

